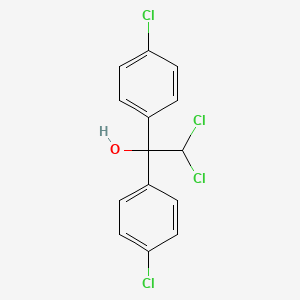

2,2-Dichloro-1,1-bis(4-chlorophenyl)ethanol

Description

Properties

IUPAC Name |

2,2-dichloro-1,1-bis(4-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl4O/c15-11-5-1-9(2-6-11)14(19,13(17)18)10-3-7-12(16)8-4-10/h1-8,13,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUMAPVZONTQRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(Cl)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40957049 | |

| Record name | 2,2-Dichloro-1,1-bis(4-chlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3567-18-8 | |

| Record name | 4,4'-Dichloro-alpha-(dichloromethyl)benzhydrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dichloro-1,1-bis(4-chlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Chiral Catalyst Preparation : A borane complex (e.g., borane-N,N-diethylaniline) reacts with chiral diphenylprolinol in methyl tert-butyl ether (MTBE) to form a catalytic reduction system.

-

Substrate Addition : A solution of 2,2',4'-trichloroacetophenone in MTBE is added dropwise to the catalyst mixture at 25–35°C over 12–20 hours.

-

Reduction and Quenching : Post-addition, the reaction is stirred at 30–40°C for 0.5–1.5 hours, followed by quenching with hydrochloric acid.

-

Workup and Purification : The crude product is extracted with MTBE, washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. Purification via hydrocarbon solvent (n-heptane) recrystallization yields the target alcohol with >99% chemical purity.

Key Parameters (Table 1)

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature (Reduction) | 30–40°C | Maximizes enantioselectivity |

| Catalyst Loading | 0.5–0.7 L solvent/mol | Balances cost and efficiency |

| Quenching Acid | 10% HCl | Prevents over-decomposition |

| Recrystallization Solvent | n-Heptane | Enhances crystalline purity |

Acid-Catalyzed Condensation and Chlorination

Patent CA2020920C outlines a pathway for synthesizing 1,1-bis(4-chlorophenyl)-2,2,2-trichloroethanol (dicofol), which shares structural motifs with the target compound. Adapting this method involves:

Synthetic Pathway

-

Chlorination of DDT Analogues : Reacting 4-chlorobenzophenone with chloral hydrate in the presence of sulfuric acid yields a trichloroethanol intermediate.

-

Selective Dehydrochlorination : Controlled HCl elimination converts byproducts like o,p'-DDT and o,p'-DDE into the desired ethanol derivative.

-

Adduct Formation for Purification : The crude mixture is treated with hydroxylated solvents (e.g., ethylene glycol) to form crystalline adducts, isolating the target compound from isomers.

Critical Observations

-

Solvent Selection : Ethers (MTBE) and ketones (acetone) improve adduct stability, achieving >90% recovery rates.

-

Temperature Control : Maintaining 0–20°C during adduct crystallization minimizes impurity co-precipitation.

Industrial-Scale Production and Optimization

The scalability of this compound synthesis is demonstrated in Patent CN106008166A, which details a 300L reactor process:

Process Highlights

-

Batch Consistency : Each 130 kg batch of n-heptane solvent yields 52–53 kg of product (93% yield).

-

Quality Control : In-line GC monitoring ensures chemical purity ≥99.4%, while chiral HPLC confirms enantiomeric excess (ee) >99%.

-

Waste Minimization : Solvent recovery systems reduce MTBE consumption by 40%, aligning with green chemistry principles.

Industrial Parameters (Table 2)

| Stage | Duration | Equipment | Output Metrics |

|---|---|---|---|

| Catalytic Reduction | 20 hours | 300L Glass-Lined Reactor | 93.2% Yield |

| Crystallization | 4 hours | Centrifuge | 99.5% Purity |

| Vacuum Drying | 6 hours | Tray Dryer | ≤0.1% Residual Solvent |

Comparative Analysis of Purification Techniques

Hydrocarbon Recrystallization vs. Adduct Formation

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichloro-1,1-bis(4-chlorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form simpler alcohols or hydrocarbons.

Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products:

Oxidation: Formation of 4-chlorobenzophenone or 4-chlorobenzoic acid.

Reduction: Formation of 4-chlorobenzyl alcohol or 4-chlorotoluene.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Organic Synthesis : The compound serves as a reagent in organic synthesis and as a starting material for more complex molecules. Its reactivity allows for the formation of derivatives that can be utilized in further chemical reactions.

- Environmental Chemistry : It is studied for its persistence and degradation pathways in environmental contexts, particularly concerning its role as a contaminant and its interactions with biological systems .

Biology

- Endocrine Disruption Studies : Research indicates that 2,2-Dichloro-1,1-bis(4-chlorophenyl)ethanol may act as an endocrine disruptor due to its structural similarities to hormones. Studies have shown its potential to influence androgen receptor activity in prostate cancer cells, leading to increased expression of prostate-specific antigen (PSA) mRNA under certain conditions .

- Toxicological Assessments : The compound's toxicity profiles are evaluated in biological systems to understand its impacts on human health and wildlife. Its chlorinated structure raises concerns about bioaccumulation and ecological toxicity .

Medicine

- Therapeutic Potential : Investigations into the compound's therapeutic applications are ongoing, particularly in understanding its effects on cellular mechanisms and potential use in drug development. Its interactions with biological receptors make it a candidate for further pharmacological studies .

- Cancer Research : Given its ability to modulate androgen receptor activity, it is being explored for its implications in cancer biology, particularly prostate cancer research .

Industry

- Chemical Intermediate : The compound is utilized in the production of various industrial chemicals and serves as an intermediate in the synthesis of other organochlorine compounds. Its stability makes it valuable in industrial applications where robust chemical properties are required .

- Agricultural Applications : As a metabolite of dicofol, it has been studied for its efficacy in pest control within agricultural settings. However, regulatory scrutiny regarding its environmental impact has led to restrictions on its use .

Case Study 1: Endocrine Disruption

A study published in 2000 demonstrated that exposure to this compound could promote androgen-independent cellular proliferation in prostate cancer models. The research highlighted the compound's ability to activate mutant androgen receptors, suggesting significant implications for understanding hormone-related cancers .

Case Study 2: Environmental Impact Assessment

Research conducted among agricultural workers exposed to DDT and its metabolites showed measurable concentrations of this compound in human serum samples. This study emphasized the need for monitoring environmental contaminants and assessing their long-term health effects on populations exposed through agricultural practices .

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1,1-bis(4-chlorophenyl)ethanol involves its interaction with cellular components. It can bind to specific receptors or enzymes, altering their activity. The compound may also interfere with cellular signaling pathways, leading to changes in gene expression and cellular function. Its molecular targets include various proteins and nucleic acids, which can result in a wide range of biological effects.

Comparison with Similar Compounds

Environmental and Metabolic Behavior

- Its half-life in sediment ranges from 24–174 days, depending on microbial activity .

- Dicofol : Undergoes rapid degradation in alkaline environments (half-life <30 days in sediment) but exhibits high toxicity to aquatic organisms (LC₅₀: 0.1 mg/L for fish) .

- p,p'-DDE : Extremely persistent, with a half-life exceeding 10 years in soil; classified as a POP under the Stockholm Convention .

Reactivity and Stability

- Chlorine substitution : Increasing chlorine atoms (e.g., dicofol vs. 2,2-dichloro analog) correlate with higher lipophilicity and toxicity but reduced hydrolytic stability .

- Functional groups: Amino or sulfinyl substituents introduce hydrogen-bonding or redox-active sites, altering solubility and biological targeting .

Biological Activity

2,2-Dichloro-1,1-bis(4-chlorophenyl)ethanol, also known as FW-152, is an organochlorine compound that has garnered attention for its biological activity and potential health effects. It is structurally characterized by two chlorinated phenyl groups attached to a central carbon atom that is also bonded to a hydroxyl group. This compound is primarily studied for its implications in environmental health and its interactions with biological systems.

The biological activity of this compound is largely attributed to its ability to interact with various cellular components. The compound may bind to specific receptors or enzymes, altering their activity and potentially disrupting cellular signaling pathways. This interaction can lead to changes in gene expression and cellular function, affecting metabolic processes and endocrine functions.

Endocrine Disruption

Research indicates that this compound may act as an endocrine disruptor. Its structural similarities to certain hormones suggest that it could interfere with hormonal signaling in both humans and wildlife. This disruption can lead to reproductive and developmental issues, as well as other health concerns related to hormone regulation.

Toxicological Profile

The compound has been associated with various adverse health effects. Studies have shown that exposure can lead to:

Environmental Persistence

As an environmental contaminant, this compound exhibits significant persistence in ecosystems. Its stability leads to bioaccumulation in aquatic environments, raising concerns about its long-term ecological impact. Studies have demonstrated that it can disrupt endocrine systems in wildlife, leading to population declines and ecosystem imbalances.

Immune Response Studies

A study conducted on plasma levels of 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), a metabolite of the parent compound, revealed statistically significant changes in immune markers among individuals exposed to varying levels of DDE. Higher plasma DDE levels were associated with reduced lymphoproliferative activity and altered immunoglobulin levels .

Biodegradation Research

Research on the biodegradation of DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane) by white rot fungi demonstrated the formation of this compound as a significant metabolite during the degradation process. This highlights both the environmental persistence of the compound and its potential for biotransformation by microbial communities .

Data Summary

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for generating 2,2-Dichloro-1,1-bis(4-chlorophenyl)ethanol in laboratory settings?

- Methodological Answer : The compound is primarily synthesized as a metabolite during the biodegradation of DDT. Experimental protocols involve microbial degradation using fungal species like Pleurotus eryngii or bacterial co-cultures (e.g., Ralstonia pickettii). For example, DDT is incubated with fungal cultures under aerobic conditions, and metabolites are extracted using organic solvents (e.g., dichloromethane) and analyzed via GC/MS .

Q. Which analytical techniques are recommended for detecting and quantifying this compound in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) is the gold standard for detection and quantification. Sample preparation typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) followed by derivatization (if necessary) to enhance volatility. Calibration curves using authentic standards are critical for accurate quantification .

Q. What structural features contribute to the environmental persistence of this compound?

- Methodological Answer : The dichloro substitution on the ethane moiety and the bis(4-chlorophenyl) groups confer hydrophobicity and resistance to hydrolysis. These features reduce solubility in water and slow microbial degradation, as observed in studies tracking DDT metabolite persistence in soil and biological samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation pathways of DDT leading to this compound?

- Methodological Answer : Contradictions often arise from variability in microbial consortia or environmental conditions. To address this, use isotopic labeling (e.g., -DDT) to trace metabolic pathways and conduct controlled experiments with axenic cultures (e.g., P. eryngii monocultures vs. co-cultures with R. pickettii). Cross-validate findings using multiple analytical methods (e.g., GC/MS, NMR) to confirm metabolite identity .

Q. What experimental designs are effective for studying fungal-bacterial synergism in the biodegradation of this compound?

- Methodological Answer : Design co-culture systems by inoculating P. eryngii with R. pickettii in a ratio-optimized medium. Monitor degradation kinetics via time-course sampling, and quantify metabolites using GC/MS. Include controls such as heat-killed cultures and abiotic degradation setups. Transcriptomic analysis of microbial communities can identify key enzymes (e.g., dehalogenases) involved in the process .

Q. How can computational models predict the reactivity of this compound under varying environmental conditions?

- Methodological Answer : Density functional theory (DFT) calculations can model electron distribution at reactive sites (e.g., C-Cl bonds) to predict hydrolysis or reductive dechlorination rates. Pair computational data with experimental results (e.g., pH-dependent degradation studies) to validate predictions. Quantitative structure-activity relationship (QSAR) models based on analogous chlorinated compounds can further refine reactivity forecasts .

Q. What methodologies are used to assess interactions between this compound and microbial enzymes during biodegradation?

- Methodological Answer : Purify enzymes (e.g., cytochrome P450 monooxygenases, laccases) from microbial lysates and conduct in vitro assays with the compound as a substrate. Measure reaction kinetics (e.g., , ) using spectrophotometry or HPLC. Gene knockout studies (e.g., CRISPR-Cas9) can confirm enzyme specificity, while metatranscriptomics identifies upregulated pathways in degradation-competent strains .

Data Contradiction Analysis

- Example : Discrepancies in degradation rates between laboratory and field studies may stem from unaccounted environmental variables (e.g., pH, temperature, microbial diversity). To address this, replicate field conditions in microcosm experiments and use multivariate statistical analysis (e.g., PCA) to identify dominant factors influencing degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.